GSK180736A

Beschreibung

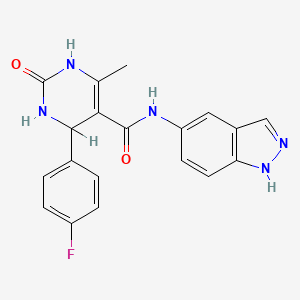

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAIGWIZTYAQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK180736A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a small molecule inhibitor initially developed as a Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1) inhibitor. Subsequent research has identified it as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] This dual inhibitory activity positions this compound as a valuable pharmacological tool for investigating cellular signaling pathways and a potential therapeutic agent, particularly in the context of cardiovascular diseases such as heart failure.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of GRK2 and ROCK1.

Inhibition of G protein-coupled receptor kinase 2 (GRK2)

GRK2 is a serine/threonine kinase that plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), most notably the β-adrenergic receptors (βARs) in cardiomyocytes.[1][3] In pathological conditions like heart failure, GRK2 is upregulated, leading to excessive βAR desensitization, diminished cardiac contractility, and adverse cardiac remodeling.[1][3]

This compound binds to the active site of GRK2, preventing the phosphorylation of activated GPCRs.[4] This inhibition of GRK2 leads to the sensitization of βARs, enhancing their downstream signaling and improving cardiac function.[1]

Inhibition of Rho-associated coiled-coil kinase 1 (ROCK1)

ROCK1 is a key effector of the small GTPase RhoA and is involved in various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, and cell motility.[2] In the cardiovascular system, ROCK1 is implicated in vasoconstriction and the pathogenesis of hypertension.[2] this compound's inhibitory action on ROCK1 can contribute to vasodilation and a reduction in blood pressure.[2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets and other related kinases has been determined through various in vitro kinase assays.

| Kinase Target | IC50 Value | logIC50 | Notes |

| GRK2 | 0.77 µM (770 nM)[2][5][6][7] | -6.6 | Potent and selective inhibition.[5] |

| ROCK1 | 100 nM (0.1 µM)[2][5][6] | -7.0 | Highly potent inhibition.[2][5] |

| GRK5 | - | -4.0 | Over 100-fold less potent than against GRK2.[2][6] |

| GRK1 | - | >-3 | ≥400-fold selective for GRK2 over GRK1.[4][5] |

| PKA | 30 µM | - | Weak inhibitor.[2][5][6] |

Signaling Pathways

The inhibitory actions of this compound impact key signaling pathways involved in cardiovascular function.

This compound Inhibition of GRK2 in the β-Adrenergic Receptor Signaling Pathway

Caption: this compound inhibits GRK2, preventing βAR phosphorylation and desensitization.

This compound Inhibition of the ROCK1 Signaling Pathway

Caption: this compound inhibits ROCK1, leading to vasodilation.

Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against various kinases.

General Protocol (adapted from Promega's ADP-Glo™ Kinase Assay): [1]

-

Reagents:

-

Procedure: a. In a 384-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control). b. Add 2 µL of kinase solution (e.g., 50 nM GRK).[1] c. Add 2 µL of substrate/ATP mixture. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. f. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. g. Measure luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Cardiomyocyte Contractility Assay

Objective: To assess the functional effect of this compound on cardiomyocyte contractility.

Protocol (adapted from studies on isolated cardiomyocytes): [2][6]

-

Cell Preparation:

-

Isolate primary cardiomyocytes from the left ventricular free wall and septum of C57/Bl6 mice.[6]

-

Plate the isolated cardiomyocytes on laminin-coated glass coverslips.

-

-

Experimental Setup:

-

Mount the coverslips on a stage of an inverted microscope equipped with a video-based edge-detection system.

-

Superfuse the cells with a buffer (e.g., Tyrode's solution) at 37°C.

-

Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz).

-

-

Procedure: a. Record baseline cardiomyocyte contractility (sarcomere shortening). b. Pre-treat the cells with this compound (e.g., 0.5 µM, 1 µM) or vehicle (PBS) for 10 minutes.[6] c. Stimulate the cells with isoproterenol (0.5 µM) for 2 minutes to induce a β-adrenergic response.[6] d. Record the changes in cardiomyocyte contractility.

-

Data Analysis:

-

Measure parameters such as peak shortening (PS), time-to-peak shortening (TPS), and time-to-90% relaxation (TR90).

-

Compare the contractile parameters between vehicle-treated and this compound-treated cells.

-

Co-crystallization of this compound with GRK2

Objective: To determine the three-dimensional structure of this compound in complex with its target protein GRK2 to understand the molecular basis of inhibition.

Protocol (adapted from structural studies of GRK2 inhibitors): [1][8]

-

Protein Preparation:

-

Express and purify recombinant human GRK2 and Gβγ subunits.

-

Form the GRK2-Gβγ complex by mixing the purified proteins in a 1.2:1 molar ratio of GRK2 to Gβγ.[1]

-

-

Complex Formation and Crystallization: a. Add this compound (from a concentrated stock in DMSO) to the protein complex to a final concentration of 500 µM.[1] b. Add MgCl2 to a final concentration of 2 mM.[1] c. Incubate the mixture on ice for 30 minutes. d. Set up crystallization trials using the hanging drop vapor diffusion method at 4°C. The reservoir solution may contain precipitants like PEG 3350, a buffer such as MES, and a salt like NaCl.[8]

-

Data Collection and Structure Determination: a. Harvest and cryo-protect the crystals. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data and solve the crystal structure by molecular replacement using a known GRK2 structure as a search model. d. Refine the atomic model against the experimental data.

Experimental Workflow Diagram

Caption: A logical workflow for the characterization of this compound's mechanism of action.

Conclusion

This compound is a dual inhibitor of GRK2 and ROCK1 with significant potential for research and therapeutic applications. Its ability to enhance β-adrenergic signaling in cardiomyocytes through GRK2 inhibition, coupled with its vasodilatory effects via ROCK1 inhibition, makes it a compelling candidate for the treatment of cardiovascular diseases, particularly heart failure. The detailed experimental protocols and understanding of its impact on key signaling pathways provided in this guide offer a solid foundation for further investigation and development of this and similar compounds.

References

- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 4. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]

- 7. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]

- 8. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GSK180736A: A Dual Inhibitor of ROCK1 and GRK2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK180736A, initially developed as a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), was later identified as a highly selective and potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). This dual inhibitory activity has positioned this compound as a valuable chemical probe for studying the physiological and pathological roles of both kinases, particularly in the context of cardiovascular disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery

This compound was identified as a GRK2 inhibitor through a screening campaign of a collection of known protein kinase inhibitors.[1] The compound was originally developed by GlaxoSmithKline as a ROCK1 inhibitor.[2] Subsequent studies revealed its potent and selective inhibition of GRK2, with over 100-fold selectivity against other GRK subfamilies.[2][3] The discovery highlighted the potential for repurposing existing kinase inhibitors for new targets and provided a valuable tool for dissecting the distinct and overlapping functions of ROCK1 and GRK2.

Discovery Workflow

The discovery of this compound as a GRK2 inhibitor followed a logical progression from high-throughput screening to detailed characterization.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly available, the synthesis of its close analogs has been described.[2] The general synthetic route involves a multi-step process, likely starting from commercially available precursors to construct the dihydropyrimidine core, followed by coupling with the indazole moiety. The synthesis of a key intermediate, a substituted dihydropyrimidine, can be achieved through a Biginelli-like condensation reaction.

Inferred Synthetic Scheme

The following scheme illustrates a plausible synthetic route to this compound based on the synthesis of its analogs.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of ROCK1 and GRK2.

ROCK1 Signaling Pathway

ROCK1 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK1 signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.

GRK2 Signaling Pathway

GRK2 is a serine/threonine kinase that phosphorylates agonist-bound G protein-coupled receptors (GPCRs), leading to their desensitization and internalization. This process is critical for regulating the duration and intensity of GPCR signaling.

Quantitative Data

The inhibitory potency of this compound against various kinases has been determined in multiple studies. The following table summarizes the reported IC50 values.

| Target Kinase | IC50 (nM) | Reference(s) |

| ROCK1 | 14 - 100 | [2][3][4] |

| GRK2 | 770 | [2][3][4] |

| GRK1 | >100,000 | [1][4] |

| GRK5 | >100,000 | [1][4] |

| PKA | 30,000 | [2][3] |

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 of this compound against ROCK1 or GRK2 using a luminescence-based assay.

Materials:

-

Recombinant human ROCK1 or GRK2 enzyme

-

Appropriate substrate (e.g., S6K substrate for ROCK1, Casein for GRK2)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a 2X enzyme solution in kinase buffer and add 2 µL to each well.

-

Prepare a 2X substrate/ATP mix in kinase buffer and add 2 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8][9]

Isolated Cardiomyocyte Contractility Assay

This protocol describes a general method for assessing the effect of this compound on the contractility of isolated adult mouse cardiomyocytes.

Materials:

-

Isolated adult mouse cardiomyocytes

-

Tyrode's solution (e.g., 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.5 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)

-

This compound

-

Isoproterenol (β-adrenergic agonist)

-

IonOptix MyoCam or similar video-based cell contractility measurement system

-

Field stimulator

Procedure:

-

Plate isolated cardiomyocytes on laminin-coated coverslips.

-

Mount the coverslip on the stage of an inverted microscope equipped with the contractility measurement system.

-

Perfuse the cells with Tyrode's solution at 37°C.

-

Pace the cardiomyocytes using the field stimulator at a constant frequency (e.g., 1 Hz).

-

Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).

-

Perfuse the cells with Tyrode's solution containing a known concentration of this compound for a defined period (e.g., 10-15 minutes).

-

Record contractility parameters in the presence of this compound.

-

To assess the effect on β-adrenergic signaling, co-perfuse with this compound and isoproterenol.

-

Analyze the changes in contractility parameters to determine the effect of this compound.[10][11][12][13]

Pharmacokinetics

Detailed pharmacokinetic studies of this compound are not extensively reported in the public domain. However, it has been noted to have poor bioavailability, which may limit its in vivo applications without formulation optimization.[2]

Conclusion

This compound is a valuable pharmacological tool for the study of ROCK1 and GRK2 signaling. Its dual inhibitory nature and high selectivity for GRK2 over other GRK family members make it a unique probe for dissecting the roles of these kinases in health and disease. While its development as a therapeutic agent may be hampered by its pharmacokinetic properties, it remains an important compound for basic and preclinical research. Further studies to improve its bioavailability could unlock its full therapeutic potential.

References

- 1. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. ROCK1 Kinase Enzyme System Application Note [promega.kr]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 8. promega.com [promega.com]

- 9. ROCK1 Kinase Enzyme System [promega.com]

- 10. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiomyocyte Contractility [bio-protocol.org]

- 12. academic.oup.com [academic.oup.com]

- 13. ncardia.com [ncardia.com]

GSK180736A: A Technical Guide to its Function as a ROCK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a potent small molecule inhibitor primarily targeting Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[][2][3] Originally developed as a ROCK inhibitor, it has also been identified as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[][4][5][6] This dual activity, particularly its potent inhibition of ROCK1, makes this compound a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Consequently, ROCK1 is a therapeutic target in a range of diseases, including cardiovascular conditions like hypertension.[][6]

This technical guide provides an in-depth overview of the function of this compound as a ROCK1 inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Inhibitor Activity

This compound demonstrates high potency against ROCK1, with notable selectivity over some other kinases. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of the reported IC50 values for this compound against various kinases.

| Target Kinase | IC50 Value | Assay Type | Notes |

| ROCK1 | 14 nM | Not Specified | High potency demonstrated. |

| ROCK1 | 100 nM | Cell-free assay | Potent inhibition in a cell-free system.[][5][7] |

| GRK2 | 0.77 µM (770 nM) | Cell-free assay | Selective inhibitor of GRK2.[][2][5][6][7] |

| GRK1 | >100 µM | Not Specified | Weak inhibitor. |

| GRK5 | >100 µM | Not Specified | Weak inhibitor, with over 300-fold less potency than against GRK2.[5][7] |

| PKA | 30 µM | Not Specified | Weak inhibitor.[][5][7] |

| RSK1 | 3,100 nM | Not Specified | Selective for ROCK1 over RSK1. |

| p70S6K | 2,850 nM | Not Specified | Selective for ROCK1 over p70S6K. |

Signaling Pathway

This compound exerts its effects by inhibiting ROCK1, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK1 signaling pathway plays a crucial role in regulating cellular contractility and cytoskeletal organization.

Figure 1: The RhoA/ROCK1 signaling pathway. Activation of RhoA leads to the activation of ROCK1, which then phosphorylates downstream targets to regulate the actin cytoskeleton and actomyosin contractility. This compound inhibits ROCK1, blocking these downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor function. The following sections describe key experimental protocols for characterizing this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and its inhibition by compounds like this compound. The ADP-Glo™ Kinase Assay is a luminescent-based system.

Workflow Diagram:

Figure 2: A generalized workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant human ROCK1 enzyme and a suitable substrate (e.g., S6K substrate peptide) in the kinase buffer.

-

Prepare a stock solution of ATP in the kinase buffer.

-

Perform serial dilutions of this compound in the kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO control).

-

Add the diluted ROCK1 enzyme to each well.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for 60 minutes.[8]

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

-

Incubate at room temperature for 40 minutes.[8]

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.[8]

-

Incubate at room temperature for 30 minutes.[8]

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cardiomyocyte Contractility and Downstream Signaling Assay

To assess the functional effect of this compound on cardiomyocytes, contractility can be measured, and the phosphorylation of downstream ROCK1 targets can be quantified by Western blotting.

Methodology for Western Blotting:

-

Cell Culture and Treatment:

-

Isolate primary cardiomyocytes from an appropriate animal model (e.g., neonatal rat or mouse) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Plate the cells and allow them to adhere and resume spontaneous beating.

-

Treat the cardiomyocytes with varying concentrations of this compound or vehicle control for a specified period.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a ROCK1 downstream target, such as phospho-Myosin Light Chain 2 (p-MLC2) at Ser19.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein like GAPDH or β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-MLC2 signal to the total MLC or housekeeping protein signal.

-

Compare the levels of p-MLC2 in this compound-treated cells to the vehicle-treated control to determine the extent of ROCK1 inhibition in a cellular context.

-

Methodology for Contractility Assay:

-

Cell Preparation and Imaging:

-

Plate cardiomyocytes on glass-bottom dishes suitable for microscopy.

-

Place the dish on the stage of an inverted microscope equipped with a camera capable of high-speed video capture.

-

Maintain the cells in a perfusion chamber with a controlled environment (temperature, pH).

-

-

Data Acquisition:

-

Record videos of spontaneously contracting or electrically paced cardiomyocytes at baseline.

-

Perfuse the cells with media containing different concentrations of this compound.

-

After an equilibration period, record videos of the contracting cells under each inhibitor concentration.

-

-

Data Analysis:

-

Use specialized software (e.g., IonOptix, or custom analysis scripts) to analyze the video recordings.

-

Measure parameters such as peak shortening (the extent of cell length change), contraction velocity, and relaxation velocity.

-

Compare these parameters before and after the addition of this compound to quantify its effect on cardiomyocyte contractility. An increase in contractility may be observed due to the modulation of cytoskeletal dynamics.

-

Conclusion

This compound is a potent and valuable research tool for the study of ROCK1 signaling. Its high affinity for ROCK1 allows for the effective interrogation of this pathway in various in vitro and cellular models. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other ROCK inhibitors, facilitating further research into the therapeutic potential of targeting the Rho/ROCK pathway. As with any kinase inhibitor, it is crucial to consider its selectivity profile, including its activity against GRK2, when interpreting experimental results.

References

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. promega.com [promega.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of the Rho-ROCK (Rho-associated kinase) signaling pathway in the regulation of pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldwide.promega.com [worldwide.promega.com]

GSK180736A GRK2 inhibitor selectivity

An In-Depth Technical Guide to the Selectivity of GSK180736A, a GRK2 Inhibitor

Introduction

This compound is a small molecule inhibitor initially developed as a Rho-associated, coiled-coil containing protein kinase 1 (ROCK1) inhibitor.[1][2] Subsequent research identified it as a potent, ATP-competitive inhibitor of G protein-coupled receptor kinase 2 (GRK2).[3] GRK2 plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling, a pathway central to numerous physiological processes. Dysregulation of GRK2 activity has been implicated in conditions such as heart failure, making it a significant therapeutic target.[1]

This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of its mechanism of action and assessment workflows.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of this compound has been evaluated against a panel of kinases to determine its selectivity. The data, summarized below, reveals a complex profile where this compound shows high potency for ROCK1 and moderate, yet selective, potency for GRK2 over other GRK subfamilies.

Table 1: IC50 Values of this compound Against a Panel of Kinases

| Kinase Target | IC50 Value | Notes |

| GRK2 | 0.77 µM (770 nM) | Potent inhibitor.[1][3][4][5][6][7][8][9] |

| ROCK1 | 14 nM - 100 nM | Highly potent; originally developed as a ROCK1 inhibitor.[3][4][5][7][9] |

| PKA | 30 µM to >100 µM | Weak inhibitor.[1][3][4][6][8][9] |

| GRK1 | >100 µM | Exhibits high selectivity for GRK2 over GRK1.[2][5][8][9] |

| GRK5 | ~100 µM (logIC50 = -4.0) | Exhibits high selectivity for GRK2 over GRK5.[5][8][9] |

| RSK1 | 3.1 µM (3,100 nM) | Moderate inhibitor.[8][9] |

| p20S6K | 2.85 µM (2,850 nM) | Moderate inhibitor.[8][9] |

Table 2: Selectivity Ratios of this compound

| Comparison | Selectivity Fold | Reference |

| GRK2 vs. other GRKs | >100-fold | [1][3][4][6] |

| GRK2 vs. GRK1 & GRK5 | ≥400-fold | [2][5] |

| GRK2 vs. GRK5 | ~300-fold | [4][5] |

Mandatory Visualization

Signaling Pathway Diagram

References

- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. This compound - Applications - CAT N°: 26182 [bertin-bioreagent.com]

- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

GSK180736A downstream signaling pathways

An In-depth Technical Guide to the Downstream Signaling Pathways of GSK180736A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule inhibitor with a well-documented dual-targeting mechanism.[1][2] Initially developed as a Rho-associated, coiled-coil-containing protein kinase (ROCK) inhibitor, it was subsequently identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] This dual inhibitory profile makes this compound a valuable tool for investigating the complex signaling networks governed by these two critical kinases. Its utility is particularly noted in cardiovascular research, where both ROCK and GRK2 pathways are implicated in pathologies such as heart failure and hypertension.[1][2] This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presents its quantitative inhibitory data, and details relevant experimental methodologies.

Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor for both of its primary targets.[2] It demonstrates high potency against ROCK1 and selective inhibition of GRK2 over other GRK subfamilies and Protein Kinase A (PKA).[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets and other related kinases has been characterized through various in vitro kinase assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by half, are summarized below.

| Target Kinase | IC50 Value | Notes |

| ROCK1 | 14 nM - 100 nM | Highly potent. Note: Different sources report varying IC50 values.[2][4] |

| GRK2 | 0.77 µM (770 nM) | Selective inhibitor.[2][3][5][6] |

| GRK1 | >100 µM | >400-fold selective for GRK2 over GRK1.[4][5] |

| GRK5 | >100 µM | ≥300-fold less potent against GRK5 compared to GRK2.[3][5] |

| PKA | 30 µM | Weak inhibitor.[1][3][5] |

| RSK1 | 3.1 µM (3,100 nM) | Off-target activity.[4] |

| p70S6K | 2.85 µM (2,850 nM) | Off-target activity.[4] |

Downstream Signaling Pathways

Inhibition of GRK2 and Modulation of GPCR Signaling

G protein-coupled receptors (GPCRs) are integral membrane proteins that regulate numerous physiological processes. Their signaling is tightly controlled by GRKs. Upon agonist binding and receptor activation, GRK2 phosphorylates serine and threonine residues on the GPCR's intracellular domains. This phosphorylation event recruits β-arrestin, which sterically hinders further G-protein coupling, leading to signal desensitization and receptor internalization.[1]

By inhibiting GRK2, this compound prevents this critical phosphorylation step. The consequence is a sustained activation of GPCRs at the cell surface, leading to prolonged downstream signaling. This is particularly relevant for β-adrenergic receptors (βARs) in cardiomyocytes. Inhibition of GRK2 in these cells disrupts βAR internalization, enhancing their responsiveness to catecholamines and thereby increasing cardiac contractility.[1]

Caption: this compound inhibits GRK2, preventing GPCR phosphorylation and subsequent desensitization.

Inhibition of ROCK1 and Cytoskeletal Regulation

ROCK1 is a serine/threonine kinase that acts as a major downstream effector of the small GTPase RhoA. The RhoA/ROCK1 pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility. When activated by GTP-bound RhoA, ROCK1 phosphorylates several substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to an increase in actin-myosin contractility and the formation of stress fibers.

This compound's potent inhibition of ROCK1 directly blocks these downstream events, promoting cytoskeletal relaxation. Interestingly, research has uncovered a negative feedback loop where the inhibition of ROCK1 can lead to the stimulation of Tiam1-induced Rac1 activity.[7] Activated Rac1, in turn, can antagonize and diminish the activity of the upstream activator, RhoA.[7] This feedback mechanism highlights the complex cross-talk between Rho family GTPases and suggests that ROCK1 inhibition can have broader effects than initially anticipated.

Caption: this compound inhibits ROCK1, affecting the cytoskeleton and a negative feedback loop.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of this compound against a target kinase like GRK2 or ROCK1 using a luminescence-based assay that measures ADP formation.[1][8]

Materials:

-

Purified recombinant kinase (e.g., GRK2, ROCK1)

-

Kinase-specific substrate (e.g., tubulin for GRK2)

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

This compound stock solution in DMSO

-

ATP solution

-

ADP-Glo™ Kinase Assay System (Promega)

-

384-well low-volume assay plates (white)

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in 5% DMSO.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of this compound dilution or 5% DMSO (for control).

-

2 µL of the target kinase diluted in kinase buffer.

-

2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km for the specific kinase.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a light signal.

-

Signal Detection: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: A generalized workflow for determining kinase inhibitor potency using the ADP-Glo assay.

Cardiomyocyte Contraction Assay

This assay measures the effect of this compound on the contractility of isolated cardiomyocytes, a functional readout of GRK2 inhibition.[2][3]

Materials:

-

Isolated primary cardiomyocytes (e.g., from neonatal C57/Bl6 mice) or iPSC-derived cardiomyocytes.

-

Appropriate cell culture medium and plates.

-

This compound dissolved in a suitable vehicle (e.g., PBS, DMSO).

-

GPCR agonist (e.g., Isoproterenol).

-

A system for measuring cell contraction (e.g., video-based edge detection, impedance measurement system).

Methodology:

-

Cell Plating: Plate isolated cardiomyocytes according to standard protocols and allow them to adhere and begin beating spontaneously.

-

Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 0.5 µM, 1 µM) or vehicle control for a specified time (e.g., 10 minutes).[2][3]

-

Baseline Recording: Record the baseline contractile parameters (e.g., amplitude, velocity, frequency) of the cells.

-

Stimulation: Add a GPCR agonist like isoproterenol (e.g., 0.5 µM) to the medium to stimulate an increase in contractility.[2][3]

-

Post-stimulation Recording: Immediately after adding the agonist, record the contractile parameters for a set duration (e.g., 2 minutes).[2][3]

-

Data Analysis: Analyze the recorded data to quantify changes in contraction amplitude, peak shortening, and velocities of contraction and relaxation. Compare the response of this compound-treated cells to the vehicle control. An increase in the maximum contractility in the presence of the inhibitor would be indicative of GRK2 inhibition.[4]

References

- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]

- 4. This compound - Applications - CAT N°: 26182 [bertin-bioreagent.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]

- 7. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.co.uk [promega.co.uk]

GSK180736A: A Dual Inhibitor of ROCK1 and GRK2 in Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a small molecule inhibitor that has garnered significant interest in cardiovascular research due to its dual inhibitory action against Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] Both ROCK1 and GRK2 are key regulators of cardiovascular function and are implicated in the pathophysiology of various cardiovascular diseases, including heart failure, hypertension, and cardiac hypertrophy.[4][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and its potential as a therapeutic agent in cardiovascular disease.

Core Mechanism of Action

This compound was initially developed as a potent inhibitor of ROCK1.[2] Subsequent research revealed its significant, albeit less potent, inhibitory activity against GRK2.[1][2] This dual-inhibitory profile makes this compound a unique tool for investigating the combined roles of these two important kinases in cardiovascular physiology and pathology.

G protein-coupled Receptor Kinase 2 (GRK2) Inhibition

GRK2 is a serine/threonine kinase that plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), particularly β-adrenergic receptors (β-ARs) in the heart.[1][2][4] In chronic heart failure, elevated levels and activity of GRK2 lead to excessive β-AR desensitization, blunting the heart's response to catecholamines and contributing to contractile dysfunction.[2][4] By inhibiting GRK2, this compound can help to restore β-AR sensitivity, thereby improving cardiac contractility and function.[4]

Rho-associated Coiled-coil Kinase 1 (ROCK1) Inhibition

ROCK1 is a downstream effector of the small GTPase RhoA and is involved in a wide range of cellular processes, including smooth muscle contraction, cell adhesion, and migration.[5][6] In the cardiovascular system, hyperactivity of the RhoA/ROCK1 pathway is associated with increased vascular resistance, endothelial dysfunction, and pathological cardiac remodeling.[5][6] Inhibition of ROCK1 by this compound can lead to vasodilation, reduced blood pressure, and potentially beneficial effects on cardiac fibrosis and hypertrophy.[5]

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets and other related kinases. This data highlights its potency and selectivity profile.

| Target Kinase | IC50 | Reference |

| ROCK1 | 100 nM | [1][2] |

| GRK2 | 0.77 µM (770 nM) | [1][2] |

| PKA | 30 µM | [1][2] |

| GRK1 | >100 µM | [7] |

| GRK5 | >100 µM | [7] |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound in the context of cardiovascular function.

Caption: GRK2-mediated desensitization of β-adrenergic receptors and its inhibition by this compound.

Caption: The RhoA/ROCK1 signaling pathway in vascular smooth muscle cells and its inhibition by this compound.

Experimental Protocols

The following are representative experimental protocols based on preclinical studies investigating the effects of this compound and similar GRK2/ROCK inhibitors in cardiovascular models.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against target kinases.

Methodology:

-

Reagents: Recombinant human GRK2, ROCK1, and other kinases of interest; ATP; substrate peptide (e.g., syntide-2 for GRK2); this compound; assay buffer.

-

Procedure:

-

A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.

-

The kinase, substrate, and varying concentrations of this compound (typically in a serial dilution) are incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Isolated Cardiomyocyte Contractility Assay

Objective: To assess the effect of this compound on cardiomyocyte contractility.

Methodology:

-

Cell Isolation: Ventricular myocytes are isolated from adult male mice (e.g., C57BL/6) by enzymatic digestion.

-

Experimental Setup: Isolated myocytes are placed on a perfusion chamber mounted on an inverted microscope equipped with a video-based edge detection system to measure cell shortening.

-

Procedure:

-

Cardiomyocytes are superfused with a physiological salt solution and field-stimulated to contract at a constant frequency (e.g., 1 Hz).

-

Baseline contractile parameters (e.g., percentage of cell shortening, maximal velocity of shortening and relengthening) are recorded.

-

Cells are pre-incubated with this compound (e.g., 1 µM) or vehicle for a specified duration (e.g., 10 minutes).

-

A β-adrenergic agonist (e.g., isoproterenol) is then added to the superfusion solution to stimulate contractility.

-

Contractile parameters are recorded in the presence of the agonist and this compound.

-

Data are analyzed to determine if this compound enhances the contractile response to β-adrenergic stimulation.

-

In Vivo Murine Model of Myocardial Infarction

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of heart failure.

Methodology:

-

Animal Model: Myocardial infarction (MI) is induced in adult male mice by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Treatment Protocol:

-

Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).

-

Treatment with this compound or its analogs (e.g., via osmotic mini-pumps or daily injections) is initiated at a specified time point post-MI (e.g., 1 week).

-

A range of doses can be tested (e.g., low, medium, and high doses).

-

-

Functional Assessment:

-

Cardiac function is assessed at baseline and at various time points post-MI using transthoracic echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

-

-

Histological and Molecular Analysis:

-

At the end of the study, hearts are harvested for histological analysis (e.g., Masson's trichrome staining to assess fibrosis and infarct size) and molecular analysis (e.g., Western blotting or qPCR to measure markers of hypertrophy, fibrosis, and inflammation).

-

Experimental Workflow

References

- 1. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 2. GRK2 as a therapeutic target for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RhoA/ROCK-1 Signaling Pathway and Oxidative Stress in Coronary Artery Disease Patients [redalyc.org]

- 7. G protein-coupled Receptor Kinase 2 as a Therapeutic Target for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

GSK180736A: A Comprehensive Technical Guide to its Molecular Targets and Off-Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK180736A is a potent small molecule inhibitor that has garnered significant interest in the scientific community for its dual activity against two key cellular kinases: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). Originally developed as a ROCK inhibitor, subsequent studies revealed its high affinity for GRK2, making it a valuable tool for investigating the physiological and pathological roles of both enzymes. This technical guide provides an in-depth overview of the on-target and off-target profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Core Targets and Off-Targets: A Quantitative Overview

This compound exhibits a distinct selectivity profile, potently inhibiting ROCK1 and GRK2 while displaying significantly lower activity against other kinases. The following tables summarize the in vitro potency of this compound against its primary targets and key off-targets, as determined by half-maximal inhibitory concentration (IC50) values.

Table 1: Primary Targets of this compound

| Target | IC50 (nM) | Assay Type |

| ROCK1 | 100 | Cell-free kinase assay |

| GRK2 | 770 | Cell-free kinase assay |

Table 2: Off-Target Profile of this compound

| Off-Target | IC50 (µM) | Selectivity vs. GRK2 |

| GRK5 | >231 (300-fold less potent) | ~300x |

| GRK1 | >770 (logIC50 > -3) | >1000x |

| PKA | 30 | ~39x |

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GRK2.[2] Structural studies have revealed that it binds to the active site of GRK2 in a manner analogous to another known inhibitor, paroxetine.[8] This binding prevents the transfer of phosphate from ATP to the substrate, thereby inhibiting the kinase activity of the enzyme.

Signaling Pathways

The dual inhibition of ROCK1 and GRK2 by this compound impacts distinct but interconnected signaling pathways crucial for various cellular functions.

GRK2 and GPCR Desensitization

GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs).[1][9] Upon agonist binding, GRK2 phosphorylates the activated GPCR, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization.[1][9] Inhibition of GRK2 by this compound can therefore enhance or prolong GPCR signaling.

ROCK1 Signaling in Cytoskeletal Dynamics

ROCK1 is a key downstream effector of the small GTPase RhoA and is centrally involved in regulating the actin cytoskeleton, cell adhesion, and motility.[3][4][10] The RhoA/ROCK1 pathway influences these processes by phosphorylating substrates that lead to increased actin-myosin contractility.

Experimental Protocols

The identification and characterization of this compound's targets and off-targets have been achieved through a combination of biochemical and biophysical assays. Below are generalized protocols for the key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (Generic)

This assay is used to determine the IC50 value of an inhibitor against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., ROCK1, GRK2)

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Assay buffer (containing MgCl2 and other necessary cofactors)

-

This compound (serially diluted)

-

96- or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)

-

-

Procedure: a. Add assay buffer, substrate, and the purified kinase to the wells of the assay plate. b. Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction (e.g., by adding a stop solution). f. Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of radiolabeled phosphate into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically increases the melting temperature (Tm) of the protein.

-

Reagents and Materials:

-

Purified kinase

-

Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

-

This compound

-

Real-time PCR instrument capable of fluorescence detection and temperature ramping

-

-

Procedure: a. Prepare a solution of the purified kinase and the fluorescent dye in a suitable buffer. b. Add this compound or a vehicle control to the protein-dye mixture. c. Aliquot the mixture into PCR plate wells. d. Place the plate in the real-time PCR instrument. e. Program the instrument to gradually increase the temperature while continuously monitoring the fluorescence. f. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. g. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. h. A significant increase in the Tm in the presence of this compound indicates direct binding.

Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing a kinase inhibitor like this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of ROCK1 and GRK2 biology. Its well-characterized dual inhibitory activity and selectivity profile make it suitable for a range of in vitro and cellular studies aimed at dissecting the complex roles of these kinases in health and disease. Researchers utilizing this compound should be mindful of its potent effects on both targets and design experiments accordingly to ensure accurate interpretation of results. This guide provides a foundational understanding of this compound's molecular interactions and the experimental basis for their characterization, serving as a comprehensive resource for the scientific community.

References

- 1. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Regulator of G Protein Signaling Homologous Domain of G Protein-Coupled Receptor Kinase 2 Mediates Short-Term Desensitization of β3-Adrenergic Receptor [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ROCK1 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

GSK180736A: A Technical Guide to its History, Development, and Preclinical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK180736A is a potent small molecule inhibitor that has played a significant role in the exploration of Rho-associated coiled-coil kinase (ROCK) and G protein-coupled receptor kinase (GRK) signaling pathways. Originally developed by GlaxoSmithKline as a ROCK1 inhibitor, it was later identified as a selective inhibitor of GRK2.[1][2] This dual activity, coupled with a well-characterized preclinical profile, has made this compound a valuable research tool and a foundational scaffold for the development of more selective kinase inhibitors. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

History and Development

This compound emerged from research programs at GlaxoSmithKline focused on the development of inhibitors for Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1), a therapeutic target in cardiovascular diseases like hypertension.[2][3] The compound belongs to a chemical class of indazole/dihydropyrimidine-containing molecules.[1][4]

Subsequent screening of a collection of known protein kinase inhibitors using differential scanning fluorimetry revealed that this compound also potently and selectively inhibits G protein-coupled receptor kinase 2 (GRK2).[1][4] This discovery positioned this compound as a valuable chemical probe for studying the roles of both ROCK1 and GRK2 in various physiological and pathological processes. While its high potency against ROCK1 limits its use as a highly selective GRK2 inhibitor in certain contexts, it has served as a critical starting point for structure-based drug design efforts to develop next-generation GRK2 inhibitors with improved selectivity and pharmacokinetic properties.[2][5] There is no publicly available information to suggest that this compound has been evaluated in human clinical trials.[6][7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the active site of its target kinases.[3][8] X-ray crystallography studies have shown that this compound binds to the active site of GRK2 in a manner analogous to another known inhibitor, paroxetine.[1][4] The interaction surface of this compound with GRK2 is approximately 290 Ų, and the electron density map suggests that the S-enantiomer is the favored binding configuration.[1]

Quantitative Data

The inhibitory activity of this compound against its primary targets and selected off-targets has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases

| Target Kinase | IC50 Value | Assay Conditions | Reference(s) |

| ROCK1 | 14 nM | Recombinant human ROCK1 expressed in Sf9 cells (SPA) | [9] |

| ROCK1 | 100 nM | Cell-free assay | [3] |

| GRK2 | 0.77 µM (770 nM) | Full-length C-terminal hexahistidine tagged GRK2 S670A mutant | [3] |

| GRK5 | >100 µM | In vitro phosphorylation assay | [9] |

| GRK1 | >100 µM | In vitro phosphorylation assay | [9] |

| PKA | 30 µM | Cell-free assay | [2][3] |

| RSK1 | 3,100 nM | Kinase activity assay | [9] |

| p70S6K | 2,850 nM | Kinase activity assay | [9] |

Table 2: Selectivity Profile of this compound

| Comparison | Selectivity Fold | Reference(s) |

| GRK2 vs. GRK1 | >100-fold | [2][3] |

| GRK2 vs. GRK5 | >100-fold | [2][3] |

| GRK2 vs. PKA | ~39-fold | [2][3] |

| ROCK1 vs. GRK2 | ~7-14-fold more potent for ROCK1 | [3][9] |

Table 3: Physicochemical and Pharmacokinetic Properties

| Property | Value/Description | Reference(s) |

| Molecular Formula | C19H16FN5O2 | [9] |

| Molecular Weight | 365.36 g/mol | |

| Bioavailability | Poor bioavailability noted as a limitation for its use as a GRK2 inhibitor. | [2] |

| Solubility (in DMSO) | 73 mg/mL (199.8 mM) |

Signaling Pathways

This compound modulates two key signaling pathways: the ROCK1 pathway, crucial for cytoskeleton regulation, and the GRK2 pathway, a central regulator of G protein-coupled receptor (GPCR) signaling.

ROCK1 Signaling Pathway

The RhoA/ROCK1 signaling pathway is a major regulator of cell shape, motility, and contraction.

Caption: ROCK1 Signaling Pathway and Inhibition by this compound.

GRK2 Signaling Pathway in Heart Failure

GRK2 plays a critical role in the desensitization of G protein-coupled receptors, particularly β-adrenergic receptors in the heart. Its upregulation is implicated in the pathophysiology of heart failure.

Caption: GRK2-mediated β-AR desensitization and its role in heart failure.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Radioactive Kinase Assay for ROCK1 and GRK2

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against purified kinases.

Objective: To quantify the enzymatic activity of ROCK1 or GRK2 in the presence of varying concentrations of this compound to determine the IC50 value.

Materials:

-

Purified recombinant human ROCK1 or GRK2 enzyme.

-

Kinase-specific substrate (e.g., Long S6 Kinase substrate peptide for ROCK1, Tubulin for GRK2).

-

[γ-³²P]ATP (radiolabeled ATP).

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

This compound stock solution in DMSO.

-

96-well plates.

-

Phosphocellulose paper or membrane.

-

Wash buffer (e.g., 0.75% phosphoric acid).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

-

In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO control.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

-

Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry completely.

-

Quantify the amount of incorporated radioactivity for each spot using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isolation and Contractility Measurement of Adult Mouse Cardiomyocytes

This protocol describes the isolation of viable adult mouse cardiomyocytes and the subsequent measurement of their contractile function, an assay in which this compound has been tested.[9]

Objective: To assess the effect of this compound on the contractility of isolated adult mouse cardiomyocytes.

Materials:

-

Adult mouse (e.g., C57BL/6).

-

Langendorff perfusion system.

-

Perfusion buffer (calcium-free Tyrode's solution).

-

Digestion buffer (perfusion buffer containing collagenase type II and protease type XIV).

-

Stop buffer (perfusion buffer with 10% fetal bovine serum).

-

Laminin-coated coverslips.

-

IonOptix or similar cardiomyocyte contractility measurement system.

-

Fura-2 AM (for calcium transient measurements).

-

This compound stock solution in DMSO.

Procedure: Part A: Cardiomyocyte Isolation

-

Anesthetize the mouse and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with calcium-free perfusion buffer for 3-5 minutes to wash out the blood.

-

Switch to the digestion buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.

-

Remove the heart from the cannula, and gently tease the ventricular tissue apart in the stop buffer to release the cardiomyocytes.

-

Filter the cell suspension through a nylon mesh to remove large tissue debris.

-

Allow the myocytes to settle by gravity, and then gently resuspend them in a buffer with gradually increasing calcium concentrations to re-introduce calcium tolerance.

-

Plate the isolated, calcium-tolerant myocytes on laminin-coated coverslips.

Part B: Contractility Measurement

-

Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with the contractility measurement system.

-

Perfuse the cells with a physiological buffer (e.g., Tyrode's solution with 1.8 mM Ca²⁺) at 37°C.

-

Electrically field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz).

-

Record baseline contractile parameters, such as peak shortening, time-to-peak shortening, and time-to-90% relaxation.

-

Introduce this compound at the desired concentration into the perfusion buffer and allow it to equilibrate with the cells.

-

Record the contractile parameters again in the presence of the compound.

-

Compare the contractile parameters before and after the addition of this compound to determine its effect. For positive controls, agonists like isoproterenol can be used.

Experimental Workflow

The preclinical evaluation of a kinase inhibitor like this compound typically follows a logical progression from initial screening to cellular and functional assays.

Caption: A representative experimental workflow for the preclinical characterization of a kinase inhibitor.

Conclusion

This compound has proven to be a pivotal molecule in the study of ROCK and GRK kinases. Its well-documented inhibitory profile and the availability of structural information have facilitated a deeper understanding of the roles of these kinases in cellular signaling. While its dual-target activity and suboptimal pharmacokinetic properties have precluded its own development as a therapeutic, it remains an indispensable tool for basic research and a foundational chemical scaffold in the ongoing quest for more selective and potent inhibitors of the ROCK and GRK families for various therapeutic indications, including cardiovascular and neurological disorders. This guide provides a centralized resource of its key technical attributes to aid researchers in these endeavors.

References

- 1. Isolation of Adult Murine Cardiac Myocytes, Contractility, and Ca2+ Measurements. [bio-protocol.org]

- 2. Isolation and physiological analysis of mouse cardiomyocytes. | Vanderbilt University Medical Center [medsites.vumc.org]

- 3. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Culture of Adult Mouse Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK180736A In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of GSK180736A, a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3] This document includes comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

This compound is a small molecule inhibitor initially developed as a ROCK1 inhibitor.[2][4] Subsequent studies have demonstrated its potent, ATP-competitive inhibition of GRK2, with selectivity over other GRK subfamilies.[1][2] Understanding the potency and selectivity of this compound is crucial for its application in studying cellular processes regulated by these kinases and for potential therapeutic development. The following protocols outline a robust method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive overview of its selectivity profile.

| Kinase Target | IC50 Value | Notes |

| ROCK1 | 100 nM | Highly potent inhibition.[1][5][6] |

| GRK2 | 770 nM (0.77 µM) | Potent and selective inhibition.[1][3][5][6] |

| GRK5 | >300-fold less potent than GRK2 | Demonstrates selectivity for GRK2 over GRK5.[7][8] |

| GRK1 | logIC50 > -3 | Weak inhibitor.[7][8] |

| PKA | 30 µM | Weak inhibitor.[1][5][6] |

Signaling Pathway

This compound primarily targets ROCK1 and GRK2, which are key regulators in distinct signaling pathways. ROCK1 is a downstream effector of the small GTPase RhoA and plays a critical role in cytoskeleton regulation, cell motility, and smooth muscle contraction. GRK2 is a serine/threonine kinase that phosphorylates activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization.

Experimental Protocols

The following protocol describes a generalized in vitro kinase assay for determining the IC50 of this compound using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents

-

Kinases: Recombinant human ROCK1 or GRK2.

-

Substrates:

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

-

ATP: Adenosine 5'-triphosphate, prepared in nuclease-free water.

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent).

-

Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

-

Instrumentation: Luminometer.

Experimental Workflow

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Prepare solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of an ATP-competitive inhibitor.

-

-

Assay Plate Setup:

-

Add the assay buffer to all wells.

-

Add the this compound serial dilutions to the appropriate wells.

-

Include control wells:

-

Negative Control (0% inhibition): Add DMSO vehicle instead of the inhibitor.

-

Positive Control (100% inhibition): Add a known broad-spectrum kinase inhibitor (e.g., staurosporine) or perform the reaction without the kinase enzyme.

-

-

-

Kinase Reaction:

-

Add the kinase to all wells except the "no enzyme" positive control.

-

Add the substrate to all wells.

-

Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The provided protocol offers a robust framework for the in vitro characterization of this compound. Adherence to these guidelines will enable researchers to accurately determine the inhibitory potency and selectivity of this compound against ROCK1, GRK2, and other kinases of interest, thereby facilitating its use as a chemical probe in signal transduction research and drug discovery efforts.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|GSK-180736A|GRK2 inhibitor [dcchemicals.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. This compound | GRK | ROCK | PKA | TargetMol [targetmol.com]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for GSK180736A in a Cell-Based ROCK Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway is implicated in various pathologies, making ROCK an attractive therapeutic target. GSK180736A is a potent inhibitor of ROCK1.[1][2] These application notes provide a detailed protocol for determining the cellular potency of this compound by measuring its effect on ROCK activity in a cell-based enzyme-linked immunosorbent assay (ELISA). The assay quantifies the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK.

Principle of the Assay

The activity of ROCK in cells is determined by measuring the phosphorylation of its substrate, MYPT1, at Threonine 696 (Thr696). This cell-based assay utilizes an ELISA format where whole cells are cultured, stimulated to activate the ROCK pathway, and treated with varying concentrations of the inhibitor, this compound. Following treatment, the cells are lysed, and the cell lysates are transferred to a microplate pre-coated with an antibody that captures MYPT1. The amount of phosphorylated MYPT1 (pMYPT1) is then detected using a specific antibody against the phosphorylated Thr696 residue, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The resulting signal is inversely proportional to the ROCK inhibitory activity of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | IC50 Value | Notes |

| ROCK1 | 14 nM / 100 nM | Potent inhibitor. The different reported IC50 values may be due to different assay conditions. |

| GRK2 | 0.77 µM | Also a selective inhibitor of G protein-coupled receptor kinase 2.[1][2] |

| PKA | 30 µM | Weak inhibitor of Protein Kinase A.[1] |

Signaling Pathway Diagram

Caption: ROCK signaling pathway leading to actomyosin contraction.

Experimental Workflow Diagram

References

Application Notes and Protocols for GSK180736A in Cardiac Myocyte Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK180736A, a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor, in cardiac myocyte culture systems. This document outlines the mechanism of action, protocols for inducing and evaluating cardiac hypertrophy, and methods for quantifying cellular responses.

Introduction